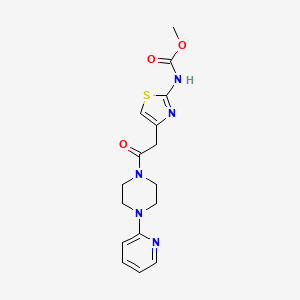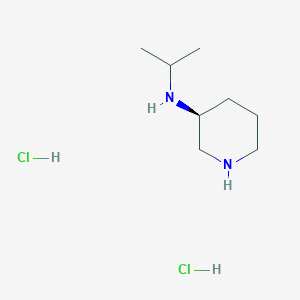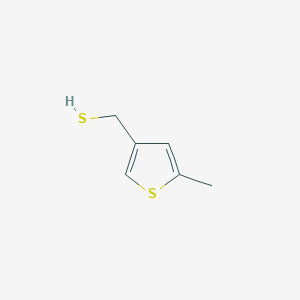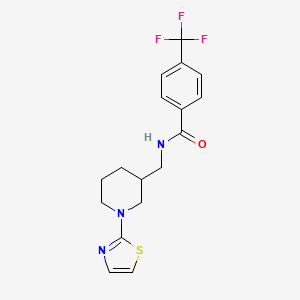![molecular formula C15H15F2NO2 B2540860 (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone CAS No. 2411264-19-0](/img/structure/B2540860.png)
(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone, also known as DFO, is a chemical compound that belongs to the class of bicyclic compounds. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone involves the inhibition of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This, in turn, leads to enhanced cholinergic neurotransmission, which can have both beneficial and detrimental effects depending on the context. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the dose and route of administration. It has been shown to enhance cognitive function and memory in animal models, as well as to have neuroprotective effects against oxidative stress and neuroinflammation. However, high doses of this compound can lead to toxicity and adverse effects, such as seizures and respiratory depression.
实验室实验的优点和局限性
(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone has several advantages for use in lab experiments. It is a potent and selective inhibitor of acetylcholinesterase, making it a valuable tool for studying the cholinergic system. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations, such as its potential toxicity and the need for caution when interpreting results obtained using high doses of the compound.
未来方向
There are several future directions for research on (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties, such as increased selectivity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on other neurotransmitter systems.
合成方法
The synthesis of (7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone involves a multistep process that begins with the reaction of 3-azabicyclo[4.1.0]heptane with oxirane in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with phenyl magnesium bromide, followed by treatment with hydrochloric acid to obtain the final product, this compound. The purity and yield of this compound can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone has been used extensively in scientific research due to its unique chemical structure and properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This compound has been used as a tool in the study of the cholinergic system and its role in various physiological and pathological conditions, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
(7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2/c16-15(17)12-6-7-18(13(19)11-8-20-11)9-14(12,15)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFYFJNMOIKCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1C2(F)F)C3=CC=CC=C3)C(=O)C4CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)


![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)
![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)
![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)




![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2540796.png)

![4-benzoyl-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540800.png)